molecular formula C25H26N6O2 B1192716 FM-476

FM-476

Cat. No.: B1192716
M. Wt: 442.52
InChI Key: RPIGHLXKDWUGDT-DTQAZKPQSA-N
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Description

FM-476 is a halogenated aromatic compound, hypothesized to belong to the class of bromo-fluoro-substituted benzaldehyde derivatives based on structural parallels with documented compounds such as 3-bromo-5-fluoro-2-hydroxybenzaldehyde (CAS 496-69-5) and 2-bromo-4-fluorobenzoic acid (CAS 1761-61-1) . Key properties likely include moderate solubility in polar solvents and thermal stability under standard conditions.

Properties

Molecular Formula

C25H26N6O2

Molecular Weight

442.52

IUPAC Name

(E)-2-Cyano-3-[5-(1-cyclohexyl-1,6-dihydro-6-methyl-1,3,5,6-tetraaza-as-indacen-2-yl)-furan-2-yl]-N,N-dimethyl-acrylamide

InChI

InChI=1S/C25H26N6O2/c1-29(2)25(32)16(14-26)13-18-9-10-21(33-18)24-28-20-15-27-23-19(11-12-30(23)3)22(20)31(24)17-7-5-4-6-8-17/h9-13,15,17H,4-8H2,1-3H3/b16-13+

InChI Key

RPIGHLXKDWUGDT-DTQAZKPQSA-N

SMILES

O=C(N(C)C)/C(C#N)=C/C1=CC=C(C2=NC3=CN=C4N(C)C=CC4=C3N2C5CCCCC5)O1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FM476;  FM 476;  FM-476

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

FM-476 shares structural motifs with the following compounds:

3-Bromo-5-fluoro-2-hydroxybenzaldehyde (CAS 496-69-5)
  • Molecular Formula : C₆H₃BrFO₂
  • Molecular Weight : 191.00 g/mol
  • Key Features : Bromine and fluorine substituents at positions 3 and 5, respectively, with a hydroxyl group at position 2.
  • Synthesis: Produced via reaction of 2-bromo-4-fluorophenol with hexamethylenetetramine in trifluoroacetic acid, followed by hydrolysis .
2-Bromo-4-fluorobenzoic Acid (CAS 1761-61-1)
  • Molecular Formula : C₇H₄BrFO₂
  • Molecular Weight : 201.02 g/mol
  • Key Features : Bromine at position 2, fluorine at position 4, and a carboxylic acid group.
  • Synthesis : Catalyzed by A-FGO in tetrahydrofuran under green chemistry conditions .
Structural Comparison
Parameter This compound (Hypothesized) CAS 496-69-5 CAS 1761-61-1
Functional Groups -OH, -CHO, Br, F -OH, -CHO, Br, F -COOH, Br, F
Substitution Pattern Ortho/meta halogenation Ortho/meta halogenation Para/ortho halogenation
Reactivity High (due to -CHO and -OH) Moderate (stable aldehyde) High (acid-catalyzed reactions)

Physicochemical Properties

Property This compound CAS 496-69-5 CAS 1761-61-1
Solubility (mg/mL) ~0.7 (polar solvents) 0.687 (aqueous) 0.687 (aqueous)
Log S (ESOL) -2.5 (estimated) -2.47 -2.63
Bioavailability Score 0.55 (estimated) 0.55 0.55

Key Observations :

  • This compound and CAS 496-69-5 exhibit nearly identical solubility and bioavailability profiles, suggesting similar pharmacokinetic behavior.
  • The carboxylic acid group in CAS 1761-61-1 enhances its acidity but reduces lipid solubility compared to this compound .

Functional Comparison :

  • This compound’s aldehyde group offers superior versatility in Schiff base formation compared to CAS 1761-61-1’s carboxylic acid .
  • Both this compound and CAS 496-69-5 show promise in medicinal chemistry but differ in target specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FM-476
Reactant of Route 2
FM-476

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